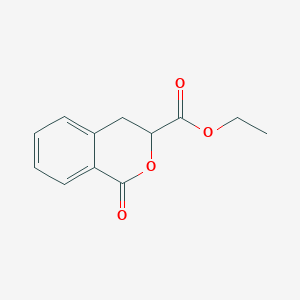

Ethyl 1-oxoisochroman-3-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-oxo-3,4-dihydroisochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(13)16-10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAALWNMFPLBYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 1-oxoisochroman-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the primary synthetic strategies, including the Dieckmann condensation of diethyl homophthalate and a multi-step synthesis commencing from homophthalic acid. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.

Introduction

Ethyl 1-oxoisochroman-3-carboxylate, a derivative of the isochromanone scaffold, is a molecule of significant interest in the field of organic synthesis and medicinal chemistry. The isochromanone core is present in numerous natural products and biologically active compounds. The presence of both a lactone and an ester functional group in Ethyl 1-oxoisochroman-3-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on the practical synthesis of this target compound.

Synthetic Strategies

Two primary synthetic pathways have been identified for the preparation of Ethyl 1-oxoisochroman-3-carboxylate:

-

Dieckmann Condensation of Diethyl Homophthalate: This is a classic and efficient method for the formation of the cyclic β-keto ester structure of the target molecule through an intramolecular Claisen condensation.

-

Synthesis from Homophthalic Acid: This route involves the initial formation of 1-oxoisochroman-3-carboxylic acid from homophthalic acid, followed by Fischer esterification to yield the desired ethyl ester.

Method 1: Dieckmann Condensation of Diethyl Homophthalate

The Dieckmann condensation is a named reaction in organic chemistry that involves the intramolecular cyclization of a diester with a base to give a β-keto ester. For the synthesis of Ethyl 1-oxoisochroman-3-carboxylate, the starting material is diethyl homophthalate.

Step 1: Synthesis of Diethyl Homophthalate

Diethyl homophthalate can be prepared from homophthalic acid through Fischer esterification.

Experimental Protocol:

A solution of homophthalic acid (1 equivalent) in absolute ethanol (excess, serving as both reactant and solvent) is prepared. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added to the solution. The mixture is then heated under reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude diethyl homophthalate. Purification can be achieved by vacuum distillation.

| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |

| Homophthalic Acid | 1 | Reflux in Ethanol | ~85-95% |

| Absolute Ethanol | Excess | 4-6 hours | |

| Sulfuric Acid (conc.) | 0.05 | Catalytic |

Logical Relationship for Diethyl Homophthalate Synthesis

Caption: Fischer esterification of homophthalic acid.

Step 2: Intramolecular Dieckmann Condensation of Diethyl Homophthalate

The prepared diethyl homophthalate undergoes an intramolecular cyclization in the presence of a strong base to form the target molecule.

Experimental Protocol:

A solution of diethyl homophthalate (1 equivalent) in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium ethoxide or sodium hydride (1.1 equivalents), is added portion-wise to the stirred solution at room temperature or with gentle heating. The reaction mixture is then heated under reflux for a specified period (typically 2-4 hours), during which the cyclization occurs. After cooling to room temperature, the reaction is quenched by the careful addition of a dilute acid (e.g., 10% acetic acid or hydrochloric acid) to neutralize the excess base and protonate the resulting enolate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, Ethyl 1-oxoisochroman-3-carboxylate, can be purified by column chromatography on silica gel or by recrystallization.

| Reactant/Reagent | Molar Ratio | Solvent | Base | Temperature | Time | Product Yield |

| Diethyl Homophthalate | 1 | Toluene or THF | NaOEt or NaH | Reflux | 2-4 h | 60-75% |

Reaction Pathway for Dieckmann Condensation

Caption: Dieckmann cyclization of diethyl homophthalate.

Method 2: Synthesis from Homophthalic Acid

This alternative route involves the formation of the isochromanone ring first, followed by esterification.

Step 1: Synthesis of 1-Oxoisochroman-3-carboxylic Acid

This step involves the cyclization of homophthalic acid.

Experimental Protocol:

Homophthalic acid (1 equivalent) is heated with a dehydrating agent such as acetic anhydride (excess) under reflux for 1-2 hours. This reaction forms homophthalic anhydride. After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting homophthalic anhydride is then treated with a reducing agent. For instance, it can be dissolved in a suitable solvent and treated with a selective reducing agent like sodium borohydride at a controlled temperature to reduce one of the carbonyl groups, leading to the formation of the lactone ring of 1-oxoisochroman-3-carboxylic acid. The reaction is then quenched, and the product is isolated and purified.

| Reactant/Reagent | Molar Ratio | Key Parameters | Intermediate | Product Yield |

| Homophthalic Acid | 1 | Reflux in Acetic Anhydride | Homophthalic Anhydride | - |

| Acetic Anhydride | Excess | 1-2 hours | ||

| Sodium Borohydride | Stoichiometric | Controlled Temperature | - | Moderate |

Workflow for 1-Oxoisochroman-3-carboxylic Acid Synthesis

Caption: Synthesis of the carboxylic acid intermediate.

Step 2: Fischer Esterification of 1-Oxoisochroman-3-carboxylic Acid

The final step is the esterification of the carboxylic acid intermediate to yield the target ethyl ester.

Experimental Protocol:

1-Oxoisochroman-3-carboxylic acid (1 equivalent) is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated at reflux for several hours until the reaction is complete as monitored by TLC. After cooling, the excess ethanol is removed by rotary evaporation. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give Ethyl 1-oxoisochroman-3-carboxylate. The product can be further purified by column chromatography if necessary.

| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |

| 1-Oxoisochroman-3-carboxylic Acid | 1 | Reflux in Ethanol | ~80-90% |

| Absolute Ethanol | Excess | 4-6 hours | |

| Acid Catalyst | Catalytic |

Esterification Workflow

Caption: Final esterification step.

Conclusion

This guide has outlined two viable and detailed synthetic routes for the preparation of Ethyl 1-oxoisochroman-3-carboxylate. The Dieckmann condensation of diethyl homophthalate offers a direct approach to the target molecule, while the two-step synthesis starting from homophthalic acid provides an alternative pathway. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data are intended to serve as a practical resource for researchers engaged in the synthesis of this and related heterocyclic compounds. Careful execution of the described procedures and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

In-Depth Technical Guide: Ethyl 1-Oxoisochroman-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Ethyl 1-oxoisochroman-3-carboxylate, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of a specific CAS number for this compound, this document focuses on its synthesis via the reduction of its unsaturated precursor, Ethyl 1-oxoisochromene-3-carboxylate, and provides detailed theoretical data and experimental protocols.

Compound Identification and Properties

Table 1: Physicochemical Properties (Theoretical)

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | Ethyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Table 2: Spectral Data (Theoretical)

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and protons on the saturated heterocyclic ring. |

| ¹³C NMR | Resonances for the carbonyl carbons (ester and lactone), aromatic carbons, and aliphatic carbons of the ethyl and isochroman moieties. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ester and lactone, as well as C-O and aromatic C-H stretching. |

Synthesis and Experimental Protocols

The most plausible synthetic route to Ethyl 1-oxoisochroman-3-carboxylate is the catalytic hydrogenation of the corresponding unsaturated compound, Ethyl 1-oxoisochromene-3-carboxylate (CAS No: 111686-63-6).[1] This reaction involves the reduction of the double bond within the heterocyclic ring.

Synthesis of the Precursor: Ethyl 1-oxoisochromene-3-carboxylate

The precursor can be synthesized from homophthalic acid.[2]

Experimental Protocol:

A detailed experimental procedure for a similar synthesis is described in the scientific literature. The synthesis of 3-substituted isocoumarins can be achieved by reacting homophthalic acid with an appropriate acyl chloride. For the ethyl ester, a related reaction would involve the condensation of homophthalic anhydride with an ethyl glyoxylate equivalent or a related synthetic strategy.

Reduction of Ethyl 1-oxoisochromene-3-carboxylate

Experimental Protocol:

This protocol is based on general procedures for the catalytic hydrogenation of α,β-unsaturated esters and lactones.

-

Materials:

-

Ethyl 1-oxoisochromene-3-carboxylate

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

-

Apparatus:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In a suitable reaction flask, dissolve Ethyl 1-oxoisochromene-3-carboxylate in the chosen solvent (e.g., ethyl acetate).

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure Ethyl 1-oxoisochroman-3-carboxylate.

-

Potential Signaling Pathways and Biological Activities

The isochroman-1-one scaffold is present in various natural products and biologically active molecules. Derivatives of isochroman have been investigated for a range of activities, including as inhibitors of fatty acid synthase (FAS). While the specific biological activity of Ethyl 1-oxoisochroman-3-carboxylate has not been extensively reported, its structural similarity to other bioactive isochromanones suggests potential for further investigation in drug discovery programs.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway to Ethyl 1-oxoisochroman-3-carboxylate.

Experimental Workflow for Reduction

Caption: Experimental workflow for the reduction step.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-Oxoisochroman-3-carboxylate

Disclaimer: Publicly available experimental data for the specific compound, Ethyl 1-oxoisochroman-3-carboxylate, is scarce. This guide provides a comprehensive overview based on a proposed synthetic route and data from its unsaturated analog, ethyl 1-oxoisochromene-3-carboxylate. The experimental protocols described are based on established chemical principles and are intended to serve as a practical guide for synthesis and characterization.

Introduction

Ethyl 1-oxoisochroman-3-carboxylate is a heterocyclic compound belonging to the isochromanone family. The isochromanone core is a structural motif found in a variety of natural products and pharmacologically active molecules. The presence of a lactone (cyclic ester) and an additional ester group suggests potential for diverse chemical modifications and biological interactions. Understanding its physicochemical properties is fundamental for its application in research, particularly in drug discovery and materials science.

This document outlines the predicted physicochemical characteristics of Ethyl 1-oxoisochroman-3-carboxylate, a proposed synthetic pathway, and detailed experimental protocols for its synthesis and characterization.

Proposed Synthesis

A feasible and efficient two-step synthetic pathway to Ethyl 1-oxoisochroman-3-carboxylate is proposed. This pathway begins with the synthesis of its unsaturated analog, ethyl 1-oxoisochromene-3-carboxylate, followed by a selective reduction of the double bond.

Caption: Proposed two-step synthesis of Ethyl 1-oxoisochroman-3-carboxylate.

Physicochemical Properties

Due to the absence of direct experimental data for the target compound, the properties of the closely related unsaturated analog, ethyl 1-oxoisochromene-3-carboxylate, are presented for comparison.

Table 1: Physicochemical Properties of Ethyl 1-oxoisochromene-3-carboxylate

| Property | Value | Source |

|---|---|---|

| CAS Number | 111686-63-6 | ChemSrc[1] |

| Molecular Formula | C₁₂H₁₀O₄ | ChemSrc[1] |

| Molecular Weight | 218.21 g/mol | ChemSrc[1] |

| LogP (calculated) | 1.97 | ChemSrc[1] |

Table 2: Predicted and Target Physicochemical Properties of Ethyl 1-Oxoisochroman-3-carboxylate

| Property | Predicted/Target Value | Rationale/Method of Determination |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄ | Based on proposed structure |

| Molecular Weight | 220.22 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Solubility | To be determined | Visual assessment in various solvents |

| pKa | To be determined | Potentiometric titration or computational |

| LogP | To be determined | HPLC-based or computational methods |

| ¹H NMR Spectrum | To be determined | Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR Spectrum | To be determined | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum | To be determined | Mass Spectrometry (e.g., ESI-MS) |

| IR Spectrum | To be determined | Infrared Spectroscopy |

Detailed Experimental Protocols

4.1. Synthesis of Ethyl 1-oxoisochromene-3-carboxylate (Step 1)

Principle: This step involves the condensation reaction between homophthalic acid and ethyl glyoxylate. The reaction proceeds via an initial aldol-type condensation followed by intramolecular lactonization and dehydration to yield the isochromene ring system.

Materials:

-

Homophthalic acid

-

Ethyl glyoxylate (50% solution in toluene)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Set up a Dean-Stark apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

To the flask, add homophthalic acid (1 equivalent), p-toluenesulfonic acid (0.1 equivalents), and toluene.

-

Heat the mixture to reflux and begin azeotropic removal of water.

-

Once the homophthalic acid has dissolved, add ethyl glyoxylate (1.2 equivalents) dropwise over 30 minutes.

-

Continue refluxing and collecting water in the Dean-Stark trap until no more water is formed (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl 1-oxoisochromene-3-carboxylate.

4.2. Synthesis of Ethyl 1-oxoisochroman-3-carboxylate (Step 2)

Principle: This step involves the selective catalytic hydrogenation of the carbon-carbon double bond in the heterocyclic ring of the isochromene derivative without affecting the carbonyl groups or the aromatic ring.

Materials:

-

Ethyl 1-oxoisochromene-3-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (hydrogenation-grade solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask or a Parr shaker apparatus, dissolve ethyl 1-oxoisochromene-3-carboxylate in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight relative to the substrate).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure Ethyl 1-oxoisochroman-3-carboxylate.

4.3. Physicochemical Characterization Workflow

The following workflow outlines the standard procedures for confirming the identity and purity, and for determining the key physicochemical properties of the synthesized Ethyl 1-oxoisochroman-3-carboxylate.

Caption: Logical workflow for the characterization of the final product.

Conclusion

References

Elucidation of the Molecular Structure: A Technical Guide to Ethyl 1-Oxoisochroman-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of ethyl 1-oxoisochroman-3-carboxylate. Due to the limited availability of direct experimental data in publicly accessible literature, this paper outlines a putative synthetic route and presents predicted spectroscopic data based on established principles and analysis of analogous structures. This document is intended to serve as a foundational resource for researchers involved in the synthesis and characterization of this and related isochromanone derivatives.

Proposed Synthesis

The synthesis of ethyl 1-oxoisochroman-3-carboxylate can be envisioned through the reaction of homophthalic acid with a suitable ethylating agent, followed by cyclization. A plausible two-step synthetic protocol is detailed below.

Experimental Protocol: Synthesis of Ethyl 2-(2-ethoxycarbonyl)phenylacetate

Materials:

-

Homophthalic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol (EtOH)

-

Pyridine (catalytic amount)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

A solution of homophthalic acid (1 equivalent) in excess thionyl chloride is refluxed for 2 hours to form the corresponding acid chloride. The excess thionyl chloride is then removed under reduced pressure.

-

The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath.

-

A solution of anhydrous ethanol (2.2 equivalents) and a catalytic amount of pyridine in anhydrous diethyl ether is added dropwise to the stirred solution of the acid chloride.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude diethyl ester.

-

Purification is achieved by column chromatography on silica gel.

Experimental Protocol: Cyclization to Ethyl 1-Oxoisochroman-3-carboxylate

Materials:

-

Ethyl 2-(2-ethoxycarbonyl)phenylacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of ethyl 2-(2-ethoxycarbonyl)phenylacetate (1 equivalent) in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature.

-

The reaction mixture is heated to reflux for 4 hours, during which the cyclization occurs.

-

After cooling to room temperature, the reaction mixture is neutralized by the addition of 1 M HCl.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to afford ethyl 1-oxoisochroman-3-carboxylate.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data that would be expected for ethyl 1-oxoisochroman-3-carboxylate, based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H (H adjacent to C=O) |

| ~7.60 - 7.30 | m | 3H | Ar-H |

| ~5.50 | dd | 1H | O-CH-C=O |

| ~4.30 | q | 2H | O-CH₂-CH₃ |

| ~3.60 | dd | 1H | Ar-CH₂ (geminal H) |

| ~3.40 | dd | 1H | Ar-CH₂ (geminal H) |

| ~1.35 | t | 3H | O-CH₂-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | Ester C=O |

| ~165.0 | Lactone C=O |

| ~138.0 | Ar-C (quaternary) |

| ~134.0 | Ar-CH |

| ~129.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-C (quaternary) |

| ~123.0 | Ar-CH |

| ~75.0 | O-CH-C=O |

| ~62.0 | O-CH₂-CH₃ |

| ~35.0 | Ar-CH₂ |

| ~14.0 | O-CH₂-CH₃ |

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 220.07 | [M]⁺ (Molecular Ion) |

| 175.06 | [M - OEt]⁺ |

| 147.04 | [M - CO₂Et]⁺ |

| 118.04 | [C₈H₆O]⁺ (Benzofuranone fragment) |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | Lactone C=O stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Ester C-O stretch |

| ~1180 | Strong | Lactone C-O stretch |

Visualizing the Workflow and Structure

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for the structural elucidation of ethyl 1-oxoisochroman-3-carboxylate.

Caption: Proposed synthetic pathway for ethyl 1-oxoisochroman-3-carboxylate.

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 1-Oxoisochroman-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 1-oxoisochroman-3-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic spectroscopy and data from analogous structures to predict and rationalize its spectral characteristics. This document also outlines a plausible synthetic route and the general experimental protocols for its characterization.

Chemical Structure

Ethyl 1-oxoisochroman-3-carboxylate is a heterocyclic compound featuring an isochromanone core with an ethyl carboxylate substituent at the 3-position. Its chemical structure is presented below:

Molecular Formula: C₁₂H₁₂O₄ Molecular Weight: 220.22 g/mol CAS Number: 111686-63-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 1-oxoisochroman-3-carboxylate based on the analysis of its structural features and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~8.10 | d | 1H | H-8 | ~8.0 |

| ~7.65 | t | 1H | H-6 | ~7.5 |

| ~7.50 | t | 1H | H-7 | ~7.5 |

| ~7.35 | d | 1H | H-5 | ~8.0 |

| ~5.50 | dd | 1H | H-3 | ~7.0, ~4.0 |

| ~4.30 | q | 2H | -OCH₂CH₃ | ~7.1 |

| ~3.20 | dd | 1H | H-4a | ~16.0, ~7.0 |

| ~3.00 | dd | 1H | H-4b | ~16.0, ~4.0 |

| ~1.35 | t | 3H | -OCH₂CH₃ | ~7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Ester C=O |

| ~165.0 | Lactone C=O (C-1) |

| ~138.0 | C-8a |

| ~134.0 | C-6 |

| ~130.0 | C-8 |

| ~128.0 | C-7 |

| ~125.0 | C-4a |

| ~122.0 | C-5 |

| ~75.0 | C-3 |

| ~62.0 | -OCH₂CH₃ |

| ~30.0 | C-4 |

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | Lactone C=O stretch |

| ~1735 | Strong | Ester C=O stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester and lactone) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 220 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High | [M - OCH₂CH₃]⁺ |

| 147 | High | [M - COOCH₂CH₃]⁺ |

| 118 | High | [C₈H₆O]⁺ (from retro-Diels-Alder) |

Experimental Protocols

3.1. Proposed Synthesis of Ethyl 1-Oxoisochroman-3-carboxylate

A potential synthetic approach involves the reaction of homophthalic acid with ethyl glyoxylate.

Reaction Scheme:

Homophthalic Acid + Ethyl Glyoxylate → Ethyl 1-oxoisochroman-3-carboxylate

Detailed Methodology:

-

Reaction Setup: To a solution of homophthalic acid (1 equivalent) in a suitable solvent such as toluene or acetic acid, add ethyl glyoxylate (1.1 equivalents).

-

Catalysis: A catalytic amount of a dehydrating agent or a Lewis acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-8 hours) with continuous removal of water, for example, using a Dean-Stark apparatus.

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove unreacted homophthalic acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 1-oxoisochroman-3-carboxylate.

3.2. Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

4.1. General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like Ethyl 1-oxoisochroman-3-carboxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

4.2. Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of Ethyl 1-oxoisochroman-3-carboxylate.

"isochromanone core synthesis strategies"

An In-depth Technical Guide to Isochromanone Core Synthesis Strategies

Introduction

The isochromanone scaffold is a privileged heterocyclic motif present in a diverse array of biologically active natural products and synthetic pharmaceutical compounds.[1][2] These molecules exhibit a wide spectrum of biological properties, including antifungal, antibacterial, and anticancer activities.[2][3] The inherent importance of this structural core has driven the development of numerous synthetic strategies for its construction. This guide provides a comprehensive overview of the principal methods for synthesizing the isochromanone core, categorized into transition-metal catalysis, lactonization reactions, cycloaddition/rearrangement pathways, and asymmetric organocatalytic approaches. Each section details the underlying chemical principles, presents quantitative data for comparison, and provides exemplary experimental protocols for practical implementation in a research setting.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis offers powerful and efficient pathways to the isochromanone core, often enabling complex cascade reactions under mild conditions. Catalysts based on gold, palladium, rhodium, and ruthenium have proven particularly effective.

Gold (Au)-Catalyzed Cascade Reactions

Gold catalysts, particularly AuCl₃, can initiate a powerful cascade sequence starting from readily available propargyl-allyl ethers. The reaction proceeds via an intramolecular exo-dig heterocyclization, followed by enol isomerization and a Claisen rearrangement to furnish isochromanones with a quaternary center in high yields and diastereoselectivity.[4]

Caption: Gold-catalyzed cascade for isochromanone synthesis.[4]

Palladium (Pd)-Catalyzed Alkynyloxygenation

Palladium catalysts can be employed to construct 3-alkynylated isochroman-1-ones. This method involves the reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides. The use of an alkyl ester as an internal oxygen nucleophile is critical for achieving an efficient 1,1-alkynyloxygenation.[5]

Rhodium (Rh)-Catalyzed Asymmetric Cascade

An elegant asymmetric approach utilizes a dual catalytic system combining an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex.[6][7] The reaction is initiated by the formation of a carboxylic oxonium ylide from a 2-acylbenzoic acid and an α-diazoketone. This intermediate then undergoes a Z-selective 1,3-O-H insertion followed by a chiral Lewis acid-catalyzed intramolecular aldol cyclization to yield enantioenriched isochromanones bearing vicinal quaternary stereocenters.[6][7]

Ruthenium (Ru)-Photocatalyzed Cyclization

Visible-light photocatalysis provides a mild method for isochromanone synthesis. Using Ru(bpy)₃Cl₂ as the photocatalyst, 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates react with various alkenes under blue light irradiation to afford the desired isochromanones in good yields.[8] The reaction proceeds via the generation of an aryl radical which adds to the alkene, followed by intramolecular cyclization.[9]

Caption: General workflow for Ru-photocatalyzed synthesis.[8]

Data Summary: Transition-Metal Catalyzed Methods

| Method | Catalyst | Key Substrates | Solvent | Yield (%) | Ref. |

| Au-Catalyzed Cascade | AuCl₃ (2 mol%) | Propargyl-allyl ethers | MeOH | 49-93% | [4] |

| Pd-Catalyzed Alkynylation | Pd(OAc)₂ / dppf | Alkyl 2-vinylbenzoates, Alkynyl bromides | Toluene | up to 96% | [5] |

| Rh-Catalyzed Cascade | Rh₂(OAc)₄ / Fe(OTf)₃-L | 2-Acylbenzoic acids, α-Diazoketones | DCE | 61-90% | [6][7] |

| Ru-Photocatalysis | Ru(bpy)₃Cl₂ (0.5 mol%) | Diazonium salts, Alkenes | CH₃CN | 55-85% | [8] |

Experimental Protocol: Gold-Catalyzed Synthesis of Isochromanone 4j[4]

-

To a solution of propargyl-allyl ether 1j (100 mg, 0.34 mmol) in dry methanol (5 mL) was added AuCl₃ (2.0 mg, 0.0068 mmol, 2 mol%).

-

The reaction mixture was stirred at room temperature for 30 minutes.

-

Upon completion (monitored by TLC), the solvent was removed under reduced pressure.

-

The residue was purified by silica gel column chromatography (eluent: 5% ethyl acetate in petroleum ether).

-

The product, isochromanone 4j , was isolated as a colorless oil (49 mg, 49% yield) with a diastereomeric ratio of 83:17.

Lactonization Strategies

Lactonization, the intramolecular esterification of a hydroxycarboxylic acid, is a fundamental and widely used strategy for constructing the isochromanone ring.[10] This can be achieved through direct cyclization or via precursors that are converted to the hydroxy acid in situ.

Halolactonization

Iodolactonization is a classic method involving the reaction of a γ,δ-unsaturated carboxylic acid with iodine in the presence of a mild base like sodium bicarbonate.[11] The reaction is initiated by the electrophilic addition of iodine to the double bond, forming an iodonium ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation offers a route to isochromanones from readily available 2-indanones. This reaction involves the oxidation of the cyclic ketone with a peroxyacid, such as 3-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl group to form the six-membered lactone.[12]

Synthesis from o-Tolylacetic Acid

A robust, scalable synthesis starts from o-tolylacetic acid. The process involves a free-radical chlorination of the benzylic methyl group using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN). The resulting 2-chloromethylphenylacetic acid is not isolated but is treated directly with a base, such as potassium bicarbonate, to induce intramolecular Sₙ2 displacement and subsequent ring closure to form 3-isochromanone.[12][13]

Caption: A two-step, one-pot synthesis of 3-isochromanone.[12][13]

Data Summary: Lactonization Methods

| Method | Key Reagents | Starting Material | Solvent | Yield (%) | Ref. |

| Iodolactonization | I₂, NaHCO₃ | γ,δ-Unsaturated carboxylic acids | THF/H₂O | 60-95% | [11] |

| Baeyer-Villiger | m-CPBA | 2-Indanone | CH₂Cl₂ | ~70% | [12] |

| From o-Tolylacetic Acid | SO₂Cl₂, AIBN, KHCO₃ | o-Tolylacetic acid | CCl₄ / H₂O | 65-70% | [12] |

Experimental Protocol: Synthesis of 3-Isochromanone from o-Tolylacetic Acid[12]

-

A mixture of o-tolylacetic acid (15.0 g, 0.1 mol) and AIBN (0.1 g) in carbon tetrachloride (100 mL) was heated to reflux.

-

A solution of sulfuryl chloride (14.8 g, 0.11 mol) in carbon tetrachloride (25 mL) was added dropwise over 30 minutes. The mixture was refluxed for an additional 2 hours.

-

The solvent was removed in vacuo.

-

To the crude residue was added a solution of potassium bicarbonate (30.0 g, 0.3 mol) in water (200 mL).

-

The resulting mixture was heated at 95 °C for 4 hours.

-

After cooling to room temperature, the aqueous solution was extracted with diethyl ether (3 x 100 mL).

-

The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue was purified by distillation under reduced pressure to afford 3-isochromanone as a colorless solid (9.6-10.4 g, 65-70% yield).

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions provide convergent and often stereocontrolled routes to complex isochromanone structures. These methods can rapidly build molecular complexity from simple precursors.

Hetero-Diels-Alder (HDA) Reactions

Biomimetic asymmetric Hetero-Diels-Alder reactions are particularly powerful for constructing chiral isochromanones. For instance, a bimetallic catalytic system comprising Au(I) and a chiral Sc(III) complex can catalyze the reaction between an in-situ generated isochromene (the diene) and an ortho-quinonemethide (the dienophile).[14] This [4+2] annulation proceeds with high diastereo- and enantioselectivity.[14][15]

Photochemical Rearrangement

Isochromanones can be synthesized via the photochemical rearrangement of 2-formyl phenylalkeno-derivatives.[16] Irradiation of these substrates with UV light (e.g., from a high-pressure mercury lamp) in a solvent like benzene induces an intramolecular hydrogen abstraction by the excited aldehyde carbonyl group, followed by cyclization to form a biradical intermediate, which then collapses to the final product.[16]

Data Summary: Cycloaddition & Rearrangement Methods

| Method | Key Reagents/Conditions | Substrate Type | Yield (%) | Stereoselectivity | Ref. |

| Asymmetric HDA | Au(I)/Sc(III)-L* | 2-(1-Alkynyl)phenyl alcohols, Aldehydes | 62-99% | >20:1 dr, 87-99% ee | [14] |

| Photochemical | UV light (hν) | 2-Formyl phenylalkeno-derivatives | Benzene | 40-75% | N/A |

Experimental Protocol: Photochemical Synthesis of Isochromanone[16]

-

A solution of the 2-formyl phenylalkeno-derivative (1.0 mmol) in dry, degassed benzene (100 mL) was prepared in a quartz reaction vessel.

-

The solution was irradiated with a 450W Hanovia high-pressure mercury lamp for 4-6 hours while maintaining the temperature at 20 °C.

-

The reaction progress was monitored by gas chromatography.

-

After the starting material was consumed, the solvent was removed on a rotary evaporator.

-

The resulting residue was purified by preparative thin-layer chromatography (silica gel) to yield the pure isochromanone product.

Asymmetric and Organocatalytic Strategies

Organocatalysis and strategies employing chiral auxiliaries or memory of chirality have emerged as powerful tools for the enantioselective synthesis of isochromanones, avoiding the need for transition metals.

Asymmetric ortho-Lithiation with Chiral Memory

This strategy relies on the concept of "chiral memory," where the atropisomeric chirality of a starting N,N-diisopropyl benzamide is transferred to a new stereocenter.[17] The process involves a diastereoselective ortho-lithiation directed by the amide group, followed by reaction with an electrophile (e.g., an aldehyde). Subsequent lactonization under acidic conditions removes the chiral auxiliary and forms the isochromanone ring with high enantiomeric purity.[17]

Organocatalyzed Intramolecular Mannich Reaction

A highly efficient one-pot synthesis of 3-amino-isochromanones can be achieved through an intramolecular Mannich reaction catalyzed by a secondary amine, such as pyrrolidine.[5] The reaction between 2-formylbenzoic acid and an electron-deficient amine in the presence of an alkyne generates an iminium ion intermediate, which undergoes cyclization to afford the product with high diastereoselectivity.[5]

Caption: Logical flow of the organocatalyzed Mannich reaction.[5]

Data Summary: Asymmetric & Organocatalytic Methods

| Method | Catalyst/Auxiliary | Key Reagents | Yield (%) | Enantiomeric Excess (ee) | Ref. |

| Chiral Memory | Atropisomeric Amide | s-BuLi, Aldehydes | 51-85% | 91-98% ee | [17] |

| Mannich Reaction | Pyrrolidine (20 mol%) | 2-Formylbenzoic acid, Amines, Alkynes | 75-92% | N/A (Diastereoselective) | [5] |

Experimental Protocol: Organocatalyzed Synthesis of 3-Amino-Isochromanone[5]

-

To a solution of 2-formylbenzoic acid (0.5 mmol) in toluene (2.0 mL) was added the amine (0.5 mmol), the alkyne (0.6 mmol), and pyrrolidine (0.1 mmol, 20 mol%).

-

The reaction mixture was stirred at 100 °C for 24 hours in a sealed tube.

-

After cooling to room temperature, the mixture was concentrated under vacuum.

-

The residue was purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired 3-amino-isochromanone derivative.

Conclusion

The synthesis of the isochromanone core has been accomplished through a remarkable variety of chemical transformations. Transition-metal catalysis provides efficient and often complex bond formations under mild conditions. Classical lactonization reactions remain robust and scalable methods for fundamental structures. Furthermore, cycloaddition, rearrangement, and modern organocatalytic strategies offer exceptional control over stereochemistry, which is critical for applications in drug discovery and the total synthesis of natural products. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, required stereochemistry, and scalability considerations for the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isochromanone synthesis [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Lactone - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 13. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]

- 14. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]

- 15. api.pageplace.de [api.pageplace.de]

- 16. Efficient synthesis of polysubstituted isochromanones via a novel photochemical rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Isochromanone Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The isochromanone scaffold, a core structure in a variety of natural and synthetic compounds, has emerged as a privileged pharmacophore in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological activities of isochromanone derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Isochromanone Derivatives

Isochromanone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of various isochromanone derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Biphenyl-N-methylisoquinolin-1-one (a related scaffold) | A549 (Lung) | 1.5 | [1] |

| HCT116 (Colon) | 2.3 | [1] | |

| MCF-7 (Breast) | 3.1 | [1] | |

| PC-3 (Prostate) | 2.8 | [1] | |

| SNU-638 (Gastric) | 1.9 | [1] | |

| Chromeno[3,4-d]imidazol-4(1H)-one derivative (Compound 35) | HCT116 (Colon) | Not specified, but showed dramatic activity | [2] |

| MCF-7 (Breast) | Not specified, but showed dramatic activity | [2] | |

| Quinoline-Chalcone Derivative (Compound 12e) | MGC-803 (Gastric) | 1.38 | [3] |

| HCT-116 (Colon) | 5.34 | [3] | |

| MCF-7 (Breast) | 5.21 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isochromanone derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Isochromanone derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and apoptosis. Two of the most significant pathways are the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is a common feature in many cancers. Some isochromanone derivatives have been found to inhibit this pathway, leading to a reduction in cancer cell viability.

References

- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives as potent anticancer cell proliferation and migration agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Isochromanone Core: A Technical Guide to its Discovery, History, and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isochromanones, a class of bicyclic lactones, represent a significant scaffold in the realms of natural product chemistry and medicinal chemistry. Their diverse biological activities, ranging from antifungal and antibacterial to anticancer and anti-inflammatory, have made them attractive targets for discovery and synthetic efforts. This technical guide provides a comprehensive overview of the discovery and history of isochromanones, detailing key milestones, seminal synthetic methodologies, and their biosynthesis. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery and Historical Timeline

The journey of isochromanones began with their isolation from natural sources, followed by the development of synthetic methods for their preparation.

First Isolation from a Natural Source: Mellein

The first naturally occurring isochromanone to be isolated was mellein (also known as ochracin). In 1933 , it was isolated from the fungus Aspergillus melleus.[1] This discovery marked the entry of isochromanones into the field of natural product chemistry. Mellein and its derivatives have since been found in various fungi, bacteria, plants, and insects.[1]

Pioneering Synthesis: The Gabriel-Colman Rearrangement

The first chemical synthesis of a substituted isoquinoline, a related heterocyclic compound, was reported in 1900 by Siegmund Gabriel and James Colman . Their work, known as the Gabriel-Colman rearrangement , involved the reaction of a phthalimido ester with a strong base to induce a ring expansion, providing a foundational method that would be adapted for the synthesis of related heterocyclic systems. While not a direct synthesis of the isochromanone core itself, this work laid the groundwork for early synthetic explorations of similar bicyclic structures.

A significant milestone in the direct synthesis of the isochromanone scaffold was achieved through various methods developed over the 20th century. One of the earlier and notable approaches involves the Baeyer-Villiger oxidation of 2-indanone.

Natural Occurrence and Biosynthesis

Isochromanones are predominantly found as secondary metabolites in microorganisms, particularly fungi and myxobacteria.[1]

Biosynthesis of Mellein

The biosynthesis of mellein is a well-studied example of a polyketide pathway. It proceeds through the iterative action of a partially reducing polyketide synthase (PR-PKS). The pathway involves the condensation of acetyl-CoA with multiple malonyl-CoA units, followed by selective keto-reductions, cyclization, and dehydration to form the characteristic 3,4-dihydroisocoumarin structure.[2]

Caption: Biosynthetic pathway of (R)-mellein via a partially reducing polyketide synthase (PR-PKS).

Synthetic Methodologies

A variety of synthetic methods have been developed to access the isochromanone core, ranging from classical rearrangements to modern transition-metal-catalyzed reactions.

Gabriel-Colman Rearrangement

As mentioned, the Gabriel-Colman rearrangement is a historically significant method for the synthesis of substituted isoquinolines and related heterocycles. The reaction proceeds via the intramolecular condensation of an imide-derived carbanion onto an ester carbonyl, followed by ring expansion.

Caption: General workflow of the Gabriel-Colman rearrangement.

Modern Synthetic Approaches

Contemporary methods for isochromanone synthesis offer greater efficiency, stereocontrol, and functional group tolerance. These include:

-

Palladium-catalyzed reactions: Cross-coupling reactions have been effectively employed to construct the isochromanone skeleton.

-

Asymmetric synthesis: Chiral catalysts and auxiliaries have been utilized to achieve enantioselective synthesis of isochromanones, which is crucial for the development of chiral drugs.

Quantitative Data

Spectroscopic Data of Mellein

The structural characterization of isochromanones relies heavily on spectroscopic techniques. The data for the archetypal isochromanone, mellein, is presented below.

| Spectroscopic Data for (+)-Mellein | |

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 7.40 (dd, J = 8.4, 7.6 Hz, 1H, H-6), 6.89 (d, J = 8.4 Hz, 1H, H-5), 6.69 (dd, J = 7.6, 1.2 Hz, 1H, H-7), 4.75-4.65 (m, 1H, H-3), 2.95 (dd, J = 16.4, 3.2 Hz, 1H, H-4a), 2.85 (dd, J = 16.4, 11.6 Hz, 1H, H-4b), 1.55 (d, J = 6.4 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.0 (C=O, C-1), 162.1 (C-8), 140.8 (C-4a), 136.2 (C-6), 118.0 (C-5), 116.4 (C-7), 108.2 (C-8a), 76.2 (C-3), 34.7 (C-4), 20.9 (CH₃) |

| IR (KBr, cm⁻¹) | 3338 (O-H), 1652 (C=O, lactone), 1610 (C=C, aromatic) |

| MS (EI) | m/z (%): 178 [M]⁺ |

| [Source: Spectroscopic data compiled from various literature sources, including Redalyc.org][3] |

Biological Activity of Isochromanone Derivatives

The cytotoxic activity of isochromanone derivatives has been evaluated against various cancer cell lines, with some compounds exhibiting potent inhibitory effects.

| Compound | Cell Line | IC₅₀ (µM) |

| Isochromanone Derivative 1 | MCF-7 (Breast Cancer) | 13.2 |

| Isochromanone Derivative 1 | HepG2 (Liver Cancer) | 24.9 |

| Isochromanone Derivative 2 | MCF-7 (Breast Cancer) | 22.6 |

| Isochromanone Derivative 2 | HepG2 (Liver Cancer) | 16.2 |

| Isochromanone Derivative 3 | T47D (Breast Cancer) | 6.9 |

| Isochromanone Derivative 3 | MDA-MB-231 (Breast Cancer) | 10.0 |

| [Source: Data compiled from various studies on the anticancer activity of synthetic small molecules][4][5][6] |

Experimental Protocols

Isolation of Mellein from Aspergillus sp.

The following is a general protocol for the isolation of mellein from a fungal culture.

-

Fungal Culture: Inoculate Aspergillus sp. into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28 °C for 14-21 days with shaking.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the desired compound.

-

Final Purification: Further purify the combined fractions by preparative TLC or HPLC to obtain pure mellein.

-

Characterization: Confirm the structure of the isolated mellein using spectroscopic methods (NMR, MS, IR).

Caption: A generalized experimental workflow for the isolation of mellein from fungal cultures.

Synthesis of 3-Isochromanone

A modern and efficient method for the synthesis of the parent 3-isochromanone is outlined below, starting from o-tolylacetic acid.

-

Chlorination: Dissolve o-tolylacetic acid in a suitable solvent (e.g., fluorobenzene) and treat with sulphuryl chloride in the presence of a radical initiator (e.g., AIBN) at 60-80 °C. This step forms 2-chloromethylphenylacetic acid.

-

Cyclization: After the chlorination is complete, add a base such as potassium bicarbonate to the reaction mixture. The base facilitates the intramolecular cyclization to form 3-isochromanone.

-

Workup and Isolation: After the reaction, perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent.

-

Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 3-isochromanone.

Conclusion

The discovery of isochromanones, initiated by the isolation of mellein from a fungal source, has paved the way for extensive research into their natural occurrence, biosynthesis, and synthetic preparation. From the early synthetic explorations like the Gabriel-Colman rearrangement to modern catalytic methods, the ability to access these valuable scaffolds has significantly advanced. The diverse and potent biological activities of isochromanones continue to drive research in medicinal chemistry and drug development, highlighting the enduring importance of this heterocyclic core. This technical guide provides a foundational understanding for researchers and professionals, aiming to inspire further exploration and innovation in this exciting field.

References

An In-depth Technical Guide to Natural Products Containing the Isochromanone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochromanone scaffold is a privileged heterocyclic motif found in a diverse array of natural products exhibiting a wide range of significant biological activities. These compounds, isolated from various sources including myxobacteria, fungi, and plants, have garnered considerable attention in the fields of medicinal chemistry and drug discovery. Their potent antifungal, antibacterial, and cytotoxic properties make them promising lead structures for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of isochromanone-containing natural products, focusing on their biological activities, experimental protocols for their study, and insights into their biosynthetic pathways and mechanisms of action.

Biological Activities of Isochromanone Natural Products

Natural products featuring the isochromanone core have demonstrated a broad spectrum of biological activities. The quantitative data for some of the most well-studied examples are summarized in the tables below.

Antifungal Activity

Many isochromanone natural products exhibit potent activity against a range of fungal pathogens, including clinically relevant species such as Candida albicans and Cryptococcus neoformans. The Ajudazols, isolated from the myxobacterium Chondromyces crocatus, are notable for their antifungal properties, which are attributed to the inhibition of the mitochondrial electron transport chain.[1] Another class of isochromanone-containing compounds, the Soudanones, isolated from the fungus Cadophora sp., also display significant antifungal activity.

Table 1: Antifungal Activity of Isochromanone Natural Products

| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Source Organism | Reference |

| Ajudazol A | Candida albicans | - | - | Chondromyces crocatus | [2] |

| Ajudazol B | Candida albicans | - | - | Chondromyces crocatus | [2] |

| Soudanone A | Cryptococcus neoformans | 35 | - | Cadophora sp. | |

| Soudanone B | Cryptococcus neoformans | 40 | - | Cadophora sp. | |

| (Unnamed) | Cryptococcus neoformans | 20 | - | Cadophora sp. | |

| (Unnamed) | Candida albicans | 40 | - | Cadophora sp. | |

| Soudanone D | Magnaporthe oryzae | - | 71.5 | Cosmospora sp. | [3] |

| Soudanone E | Magnaporthe oryzae | - | 12.8 | Cosmospora sp. | [3] |

Note: "-" indicates data not available in the cited sources.

Antibacterial Activity

In addition to their antifungal effects, some isochromanone natural products have shown activity against various bacterial strains. While generally less potent than their antifungal activity, this antibacterial action suggests potential for the development of broad-spectrum antimicrobial agents.

Table 2: Antibacterial Activity of Isochromanone Natural Products

| Compound | Bacterial Strain | MIC (µg/mL) | Source Organism | Reference |

| Ajudazol A | Weak activity reported | - | Chondromyces crocatus | [2] |

| Soudanone E | Xanthomonas campestris | - | Cosmospora sp. | [3] |

Note: "-" indicates data not available in the cited sources. Specific MIC values for Ajudazol A were not provided in the initial search results.

Cytotoxic Activity

Several isochromanone-containing natural products have demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer drug leads. The Ajudazols, for instance, have been shown to exhibit cytotoxic effects.[4]

Table 3: Cytotoxic Activity of Isochromanone Natural Products

| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |

| Ajudazols C-H | Various cancer cell lines | - | Cystobacter sp. | [4] |

Note: Specific IC50 values for individual Ajudazol C-H compounds against specific cell lines were not detailed in the provided search results.

Experimental Protocols

Isolation and Characterization of Ajudazols from Chondromyces crocatus**

The following protocol provides a general overview of the methods used for the isolation and structure elucidation of ajudazols.[2]

1. Fermentation and Extraction:

-

Cultivate Chondromyces crocatus in a suitable liquid medium.

-

After an appropriate incubation period, harvest the culture broth and mycelium.

-

Extract the whole culture with ethyl acetate.

-

Concentrate the organic extract under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to obtain fractions.

-

Further purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).

3. Structure Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using High-Resolution Mass Spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure, including the connectivity of atoms and stereochemistry. The isochromanone core and the side chain can be characterized by their distinct chemical shifts and coupling constants.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

1. Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium.

-

Prepare a suspension of fungal cells or spores in sterile saline or broth.

-

Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Drug Dilutions:

-

Prepare a stock solution of the isochromanone compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Biosynthesis of the Isochromanone Scaffold

The biosynthesis of the isochromanone ring in natural products is a fascinating process. In the case of the ajudazols, it is proposed that an unusual thioesterase (TE) domain, rather than a dedicated cyclase, is responsible for the formation of the isochromanone core from a polyketide precursor.

The proposed biosynthetic pathway for the ajudazol isochromanone core is depicted below.

Caption: Proposed biosynthetic pathway for the isochromanone core of ajudazols.

Mechanism of Action

The primary mechanism of antifungal action for several isochromanone natural products, such as the ajudazols, is the inhibition of the mitochondrial respiratory chain.[1] Specifically, they target Complex I (NADH:ubiquinone oxidoreductase), disrupting the electron transport chain and leading to a decrease in ATP production and ultimately cell death. The isochromanone scaffold plays a crucial role in this inhibitory activity.

The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of the mitochondrial electron transport chain by isochromanone natural products.

Conclusion

Natural products containing the isochromanone scaffold represent a rich and underexplored source of potential therapeutic agents. Their diverse and potent biological activities, particularly their antifungal and cytotoxic effects, warrant further investigation. This technical guide provides a foundation for researchers and drug development professionals to delve into this promising class of compounds. The detailed protocols and mechanistic insights presented herein are intended to facilitate the discovery, characterization, and development of new isochromanone-based drugs to address unmet medical needs.

References

- 1. Ajudazols, new inhibitors of the mitochondrial electron transport from Chondromyces crocatus. Production, antimicrobial activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ukm.my [ukm.my]

- 4. Novel Cell Wall Antifungals Reveal a Special Synergistic Activity in pbr1 Mutants Resistant to the Glucan Synthesis Antifungals Papulacandins and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of Ethyl 1-Oxoisochroman-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical considerations for Ethyl 1-Oxoisochroman-3-carboxylate. Due to the presence of a stereocenter, this molecule exists as a pair of enantiomers, the separation and characterization of which are critical for applications in medicinal chemistry and drug development, where stereochemistry can profoundly influence biological activity.[1] This document outlines established and putative methodologies for the resolution, analysis, and assignment of the absolute configuration of these stereoisomers.

Introduction to Stereochemistry

Ethyl 1-oxoisochroman-3-carboxylate possesses a single chiral center at the C3 position of the isochroman ring. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

Structure of (R) and (S)-Ethyl 1-oxoisochroman-3-carboxylate

The differential spatial arrangement of substituents around the C3 stereocenter means that each enantiomer may interact differently with other chiral molecules, such as biological receptors or enzymes. Therefore, isolating and studying the pure enantiomers is a fundamental requirement for stereoselective biological evaluation.

Methodologies for Stereoisomer Separation

Obtaining enantiomerically pure forms of Ethyl 1-oxoisochroman-3-carboxylate can be approached through two primary strategies: the separation of a racemic mixture (chiral resolution) or direct asymmetric synthesis.

Chiral resolution is a widely practiced technique for separating enantiomers from a racemic mixture.[2] Common methods include diastereomeric salt crystallization and chiral chromatography.

2.1.1. Diastereomeric Salt Crystallization

This classic method involves the conversion of the racemic compound into a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization.[2] For Ethyl 1-oxoisochroman-3-carboxylate, this would typically involve a preliminary hydrolysis step.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

2.1.2. Chiral Chromatography

Direct separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.

Caption: Workflow for direct enantiomer separation using chiral HPLC.

Alternatively, enantiomerically enriched Ethyl 1-oxoisochroman-3-carboxylate can be prepared through enantioselective synthesis. This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.[3] While specific protocols for this molecule are not widely documented, analogous syntheses of chiral lactones often employ methods like asymmetric hydrogenation of an unsaturated precursor or enzymatic resolution.

Characterization and Data Analysis

Once separated, the enantiomeric purity and absolute configuration of each isomer must be determined.

The following tables summarize hypothetical, yet representative, data that would be collected during the analysis of the separated enantiomers.

Table 1: Chiral HPLC Separation Data (Exemplary)

| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee%) |

|---|---|---|

| Enantiomer A | 8.2 | >99% |

| Enantiomer B | 10.5 | >99% |

Conditions: Chiralpak® AD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min.

Table 2: Polarimetry Data (Exemplary)

| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) |

|---|---|

| Enantiomer A (retention time 8.2 min) | (+) value |

| Enantiomer B (retention time 10.5 min) | (-) value |

While chromatography and polarimetry can confirm the presence of two distinct enantiomers, they do not inherently assign the (R) or (S) configuration. The unambiguous determination of the absolute configuration is crucial.[4]

Methods for this include:

-

X-ray Crystallography: If a single crystal of one of the enantiomers (or a suitable crystalline derivative) can be formed, X-ray diffraction analysis can provide the absolute stereochemistry.[4][5]

-

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized light in the infrared region. By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations for a known configuration (e.g., the (R) configuration), the absolute configuration can be assigned.[6][7]

Caption: Logic diagram for assigning absolute configuration using VCD spectroscopy.

Experimental Protocols (Exemplary)

-

Hydrolysis: Dissolve racemic Ethyl 1-oxoisochroman-3-carboxylate (1.0 eq) in a THF/water mixture (2:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours until TLC indicates complete consumption of the starting ester.

-

Acidification & Extraction: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic carboxylic acid.

-

Salt Formation: Dissolve the racemic acid (1.0 eq) in hot ethanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in hot ethanol. Add the amine solution dropwise to the acid solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then place at 4 °C for 12 hours. The less soluble diastereomeric salt will precipitate.

-

Isolation: Filter the crystals and wash with cold ethanol. The mother liquor contains the other diastereomer. Recrystallize the solid from ethanol to improve diastereomeric purity.

-

Liberation of Free Acid: Suspend the pure diastereomeric salt in water and ethyl acetate. Acidify with 1M HCl to pH 2. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Dry and concentrate to yield the enantiomerically enriched carboxylic acid.

-

Esterification: Convert the purified acid back to the ethyl ester using a standard method (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic Ethyl 1-oxoisochroman-3-carboxylate in the mobile phase.

-

Instrumentation: Use a chiral HPLC column (e.g., Chiralpak® AD-H, 4.6 x 250 mm).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common starting point.

-

Conditions: Set flow rate to 1.0 mL/min. Set column temperature to 25 °C.

-

Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).

-